molecular formula C14H15NO3S B4618389 5-(4-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

5-(4-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4618389
M. Wt: 277.34 g/mol
InChI Key: ZJCOOJDZFADDHV-FMIVXFBMSA-N
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Description

5-(4-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.07726451 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Mechanisms of Action

The compound 5-(4-ethoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione falls under the broader category of rhodanine and thiazolidine-based molecules, which have been extensively studied for their biological activities. Rhodanine-based compounds, including thiazolidine derivatives, have demonstrated a wide range of biological activities due to their structural complexity and ability to interact with various biological targets. These compounds have been identified as pan assay interference compounds (PAINS) and frequent hitters in high-throughput screening campaigns, indicating their broad biological relevance but also suggesting caution due to potential non-specific interactions with multiple targets. The synthesis and occurrence of these compounds in compound libraries have been detailed, along with insights into their non-specific target modulation and analysis of enzyme–rhodanine complexes, highlighting the structural and activity relationships crucial for their biological effects (Tomašič & Peterlin Mašič, 2012).

Pharmacological Importance and Synthetic Development

The thiazolidine-2,4-dione moiety and its functionalized analogs, such as glitazones and rhodanines, hold significant pharmacological importance. These compounds are found in commercial pharmaceuticals due to their potential activities against various diseases. The synthesis of these molecules has evolved from the mid-nineteenth century to the present day, incorporating advanced methodologies including green chemistry to improve selectivity, product yield, and pharmacokinetic activity. This historical and synthetic development showcases the versatility and continued relevance of thiazolidine derivatives in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Antioxidant Activity and Environmental Applications

Apart from their pharmacological applications, thiazolidine derivatives have been explored for their antioxidant activities and potential in environmental remediation. The ability of these compounds to act as antioxidants is linked to their structural features, which allow for effective scavenging of free radicals and potential applications in mitigating oxidative stress-related conditions. Furthermore, the environmental applications of thiazolidine-based compounds, particularly in the treatment of organic pollutants through redox-mediated reactions, highlight their role beyond pharmaceuticals. These applications underscore the adaptability of thiazolidine derivatives in addressing a range of challenges from health to environmental sustainability (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-15-13(16)12(19-14(15)17)9-10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOOJDZFADDHV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.